Nifoxipam
Overview
Description
Nifoxipam, also known as 3-hydroxydesmethylflunitrazepam, is a benzodiazepine derivative. It is a minor metabolite of flunitrazepam and has been sold online as a designer drug. This compound is known for its strong tranquillising and sleep-prolonging effects, with much lower toxicity compared to lormetazepam and flunitrazepam in mice .
Mechanism of Action
Target of Action
Nifoxipam is a benzodiazepine derivative . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors are the major inhibitory neurotransmitters in the brain, and benzodiazepines enhance the effect of GABA at these receptors .
Mode of Action
This compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA receptors . This means it binds to a site on the GABA receptor distinct from the active site, enhancing the affinity of GABA to its receptor . This results in an increase in the frequency of chloride channel opening, leading to an influx of chloride ions into the neuron . This hyperpolarizes the neuron, making it less likely to fire, thereby exerting a calming effect on the nervous system .
Biochemical Pathways
This compound is a minor metabolite of flunitrazepam . It is extensively metabolized in the human body, mainly reduced to the 7-amino benzodiazepines and then acetylated . The metabolism of this compound involves the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is absorbed and distributed throughout the body . It undergoes extensive metabolism, primarily in the liver, involving reduction to the 7-amino benzodiazepines and acetylation . The metabolites are then excreted in the urine . The parent compound, this compound, is also excreted as a glucuronide conjugate .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABAergic neurotransmission. This results in a decrease in neuronal excitability, leading to the drug’s therapeutic effects, which include strong tranquillising and sleep-prolonging effects . This compound has been reported to have much lower toxicity compared to lormetazepam and flunitrazepam in mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the metabolizing enzymes can be affected by factors such as age, genetic polymorphisms, and the presence of other drugs . Additionally, factors such as pH can influence the ionization state of this compound, potentially affecting its absorption and distribution . .
Biochemical Analysis
Biochemical Properties
Nifoxipam interacts with various enzymes and proteins in the body. It is extensively metabolized in the human body and excreted in urine mainly as the amino and acetamino metabolites
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound has much lower toxicity compared to lormetazepam and flunitrazepam in mice
Metabolic Pathways
This compound is extensively metabolized in the human body, with the parent compound being excreted in urine mainly as the amino and acetamino metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifoxipam can be synthesized through the demethylation of flunitrazepam, followed by hydroxylation. The process involves the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The production methods are designed to minimize environmental impact and adhere to regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Nifoxipam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Nifoxipam has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine derivatives.
Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.
Medicine: Investigated for its potential use as a sedative and anxiolytic agent.
Comparison with Similar Compounds
Flunitrazepam: The parent compound of Nifoxipam, known for its potent sedative and hypnotic effects.
Lormetazepam: Another benzodiazepine with similar sedative properties but higher toxicity.
Phenazepam: A benzodiazepine with anxiolytic and anticonvulsant properties.
Uniqueness of this compound: this compound is unique due to its lower toxicity and strong tranquillising effects compared to other benzodiazepines. Its distinct chemical structure, characterized by the presence of a hydroxyl group and a nitro group, contributes to its unique pharmacological profile .
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFIFTRHLBAWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996250 | |
Record name | 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74723-10-7 | |
Record name | Nifoxipam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74723-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifoxipam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074723107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFOXIPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6C9M3CH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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